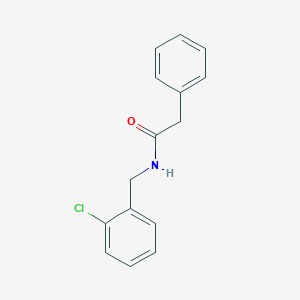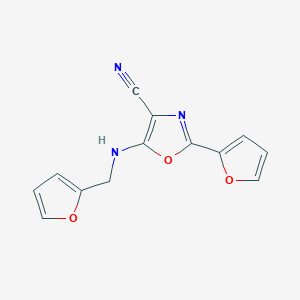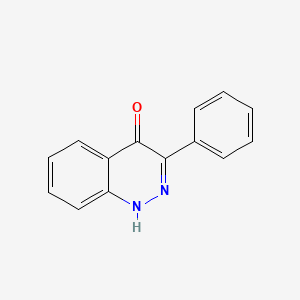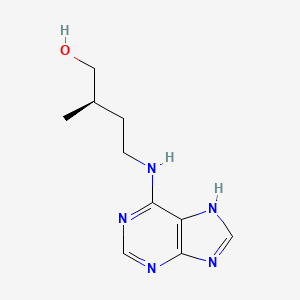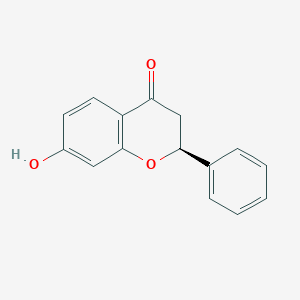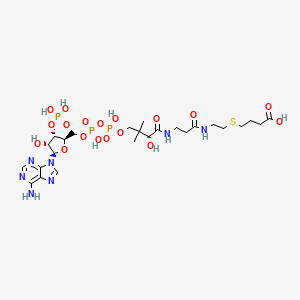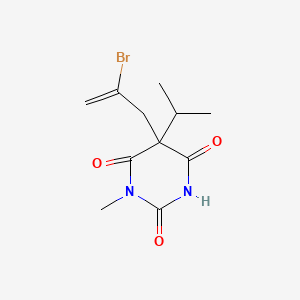
Narcobarbital
Descripción general
Descripción
Narcobarbital, also known as Pronarcon, is a barbiturate derivative developed in 1932 by Carl Heinrich Friedrich Boedecker and Heinrich Gruber Schoneberg . It is an N-methylated derivative of propallylonal and has similar sedative effects . It is still used in veterinary medicine for inducing surgical anesthesia .
Synthesis Analysis
The synthesis of Narcobarbital involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution . More details about the synthesis process can be found in the references .Molecular Structure Analysis
The molecular formula of Narcobarbital is C11H15BrN2O3 . The average mass is 303.152 Da and the monoisotopic mass is 302.026611 Da . The structure includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis
Narcobarbital has a molar mass of 303.156 g/mol . The compound is characterized by the presence of a bromine atom, an isopropyl group, and a methyl group attached to a pyrimidine ring .Aplicaciones Científicas De Investigación
Narco-Analysis Test
Narco-analysis, a method involving psychotropic medicines like barbiturates, facilitates a state of lethargy, bringing psychological elements with strong affects to the surface for psychotherapeutic purposes. This technique involves the venous administration of drugs like sodium pentothal and sodium amytal, leading to various stages of anesthesia (Kumar, 2020).
Phenobarbital and Epilepsy Treatment
Phenobarbital, a widely used antiepileptic drug (AED), is popular in both developing and industrialized countries. Observational studies have consistently shown its efficacy and tolerability, particularly in developing countries. The drug's cognitive and behavioral side effects are a concern, but its high degrees of efficacy in everyday clinical use have been emphasized (Kwan & Brodie, 2004); (Brodie & Kwan, 2012).
Anesthetic Agents in Animal Experiments
Research on anesthetic agents in mice, like pentobarbital sodium, highlighted the need for alternatives in laboratory experiments due to regulatory changes and manufacturing discontinuation. Various combinations of medetomidine, midazolam, and butorphanol have been explored as alternatives to ketamine and pentobarbital sodium for murine anesthesia (Kawai et al., 2011).
Prolonged Sedation with Sodium Barbital
Investigations into the prolonged use of sodium barbital for sedation in neuropsychiatric cases reveal that while it may not offer permanent mental condition improvement, it has shown material improvement in patient behavior and conduct. This approach underlines the potential therapeutic uses of barbiturates in managing psychiatric conditions (P. D., 2005).
Mechanism of Action of Barbiturates
Studies on the mechanism of action of barbiturates like phenobarbital in epilepsy treatment have shown that they act by modulating the action of GABA on GABAA receptors. This research has contributed significantly to understanding the structural features of GABAA receptors responsible for gating and allosteric modulation by drugs (Löscher & Rogawski, 2012).
NARCOBIT: Inhalational Anesthesia System for Mice
NARCOBIT, an anesthetic system incorporating a ventilator, has been developed for mice and rats, significantly improving the reliability of experiments by controlling and maintaining the depth of anesthesia. This system shows the advancement in animal anesthesia technology, offering a more controlled and humane approach (Matsuda et al., 2007).
Discriminative Stimulus Properties of Drugs
Research on the discriminative stimulus properties of narcotic and non-narcotic drugs has helped in understanding drug discrimination in the context of opioid receptors. This study offers insights into the complex interactions between narcotic substances and the brain's opioid receptors (Shearman & Herz, 2004).
Pentobarbital's Effects on Adult-Type Nicotinic Acetylcholine Receptor
Investigation of pentobarbital's effects on adult-type nicotinic acetylcholine receptor channel currents has revealed insights into the biophysical interaction between these receptors and the drug. Understanding this interaction is crucial for developing effective anesthetic and anticonvulsive treatments (Klaus et al., 2000).
Rate of Increase of Plasma Drug Level Influences Subjective Response
Studies on the influence of the rate of increase of plasma drug levels on subjective responses offer valuable insights for pharmacological research, especially concerning the abuse liability of psychoactive drugs (Wit et al., 2005).
Historical Perspectives on Drug Addiction Research
Historical studies, such as those on the Addiction Research Center in Lexington, provide valuable insights into the social organization of knowledge production in substance abuse research, highlighting the role of institutional arrangements and material conditions in the development of addiction studies (Campbell, 2006).
Effects of Phenobarbital on Cognitive and Mood in Epilepsy Patients
Research on the effects of phenobarbital treatment on cognition and mood in people with epilepsy has shown that it does not have a major negative impact on cognitive function and may even lead to cognitive gains, offering important considerations for its use in epilepsy management (Ding et al., 2012).
Limitations of Animal Studies in Predicting Human Toxicity
Exploring the limitations of animal studies in predicting human toxicity in clinical trials highlights the need for rethinking approaches in pharmaceutical development, emphasizing the importance of finding alternatives and improving prediction methods (Norman, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-bromoprop-2-enyl)-1-methyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMASVSHOSNKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3329-16-6 (hydrochloride salt) | |
| Record name | Narcobarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30871609 | |
| Record name | 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Narcobarbital | |
CAS RN |
125-55-3 | |
| Record name | 5-(2-Bromo-2-propen-1-yl)-1-methyl-5-(1-methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Narcobarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enibomal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENIBOMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A77U8G9H84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{5,6-Dideoxy-6-[hydroxy(phosphonooxy)phosphoryl]hexofuranosyl}-9H-purin-6-amine](/img/structure/B1221524.png)
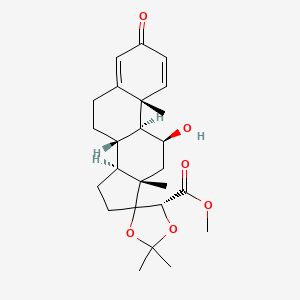
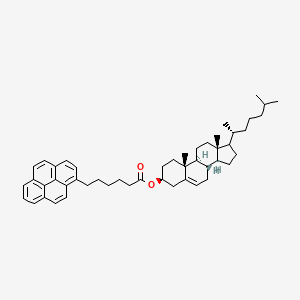
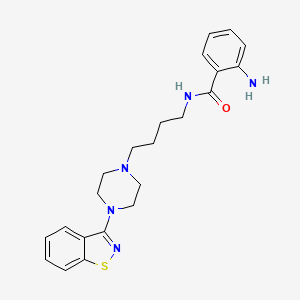
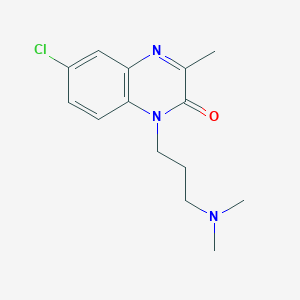


![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)
